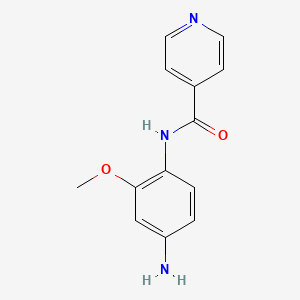

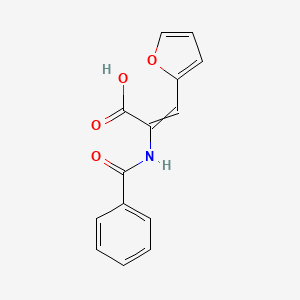

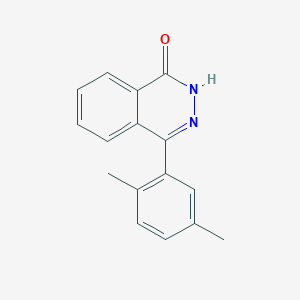

![molecular formula C15H16N2O2S B1331732 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 321529-87-7](/img/structure/B1331732.png)

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical entity that appears to be a derivative of thiophene-based structures. Thiophene derivatives are known for their wide range of biological activities, which makes them of interest in pharmaceutical research. Although the specific compound is not directly mentioned in the provided papers, the studies do discuss related thiophene derivatives and their synthesis, which can provide insights into the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related 2-amino-5-carboxamide thiazole derivatives is described in the first paper, where a solid-phase approach is utilized. The process begins with reductive amination of a 4-formyl-3-methoxy phenoxy resin, followed by dehydrative cyclization of thiourea intermediate resin using α-bromoketone in DMF. The final step involves cleaving the 2-amino-5-carboxamide thiazole resin from the polymer support using a TFA and DCM cocktail . This method could potentially be adapted for the synthesis of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as IR, 1H NMR, and MS, as well as elemental analysis . These techniques help confirm the identity and purity of the synthesized compounds. The presence of the amino group and the carboxamide moiety in the compound suggests potential sites for further chemical modifications, which could be explored to enhance the compound's pharmacological properties.

Chemical Reactions Analysis

The second paper discusses the Mannich reaction involving a 2-thioxonicotinamide derivative, leading to the formation of tetraazatricyclo tridec-2-ene-9-carboxamides . Although this reaction does not directly pertain to the compound , it highlights the reactivity of similar heterocyclic compounds under Mannich reaction conditions. This information could be useful when considering the chemical reactivity of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of primary amines and aldehydes.

Physical and Chemical Properties Analysis

The physicochemical properties of the synthesized 2-amino-5-carboxamide thiazole derivatives were calculated to show potential for reasonable oral bioavailability, as determined by Lipinski's Rule . This suggests that the compound of interest may also possess favorable drug-like properties, provided it shares structural similarities with the studied derivatives. Additionally, the acute toxicity and pharmacological activities of novel thiophene derivatives were assessed, indicating high activity in antiarrhythmic, serotonin antagonist, and antianxiety assays . These findings could be indicative of the potential therapeutic applications of 2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Applications De Recherche Scientifique

Anti-Inflammatory and Antioxidant Properties

2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a closely related compound, has been investigated for its anti-inflammatory and antioxidant activities. These activities are comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, including those structurally similar to the compound , have shown significant antibacterial and antifungal activities. This includes two specific derivatives which demonstrate these properties through their molecular conformations (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Synthesis and Biological Evaluation

The synthesis process of similar thiophene derivatives, starting from 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, has led to compounds with potential biological applications. These derivatives, through various chemical reactions, have been evaluated for different biological activities (Sameep, Srivastav, Shantakumar, & Salahuddin, 2012).

Spectral Linearity in Synthesis

The synthesis of derivatives of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide has been explored. This process involves the use of microwave irradiation and catalysis, revealing insights into the spectral properties of these compounds, which could be relevant for the compound (Thirunarayanan & Sekar, 2013).

Cytotoxicity Against Cancer Cells

5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, related to the compound of interest, have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Antibiotic and Antibacterial Drugs Synthesis

The synthesis of thiophene-2-carboxamide derivatives, including their biological activity as antibiotics against Gram-positive and Gram-negative bacteria, indicates potential for the compound to be explored in this area (Ahmed, 2007).

Anticonvulsant Activity and In Silico Studies

Studies on Schiff bases of 2-aminothiophenes, which are structurally similar, have demonstrated anticonvulsant activity. These studies include in silico properties, which could be relevant for understanding the potential applications of the compound (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

Orientations Futures

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Propriétés

IUPAC Name |

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-19-10-7-5-9(6-8-10)17-15(18)13-11-3-2-4-12(11)20-14(13)16/h5-8H,2-4,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNAYJJPTCRZFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

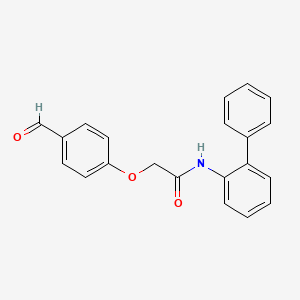

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

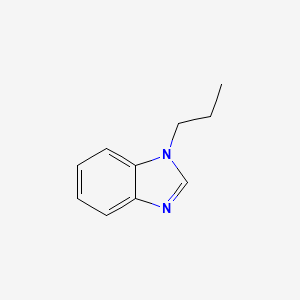

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)